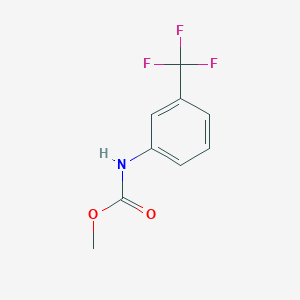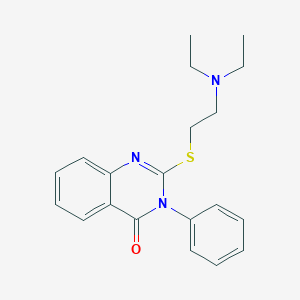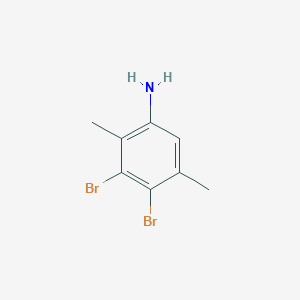
3,4-Dibromo-2,5-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-2,5-dimethylaniline (DBDMA) is an organic compound that belongs to the family of aniline derivatives. It has a molecular formula of C9H9Br2N and a molecular weight of 294.99 g/mol. DBDMA is widely used in scientific research due to its unique chemical properties and potential applications.
Applications De Recherche Scientifique
3,4-Dibromo-2,5-dimethylaniline has been extensively studied for its potential applications in various fields of scientific research. It has been used as a precursor for the synthesis of other organic compounds such as azo dyes, pharmaceuticals, and agrochemicals. 3,4-Dibromo-2,5-dimethylaniline has also been used as a reagent in the synthesis of new materials such as metal-organic frameworks and supramolecular assemblies.
Mécanisme D'action
3,4-Dibromo-2,5-dimethylaniline is an aromatic amine that can undergo oxidation to form reactive intermediates such as nitrenium ions and arylnitroso compounds. These intermediates can react with DNA and proteins, leading to DNA damage and protein modification. 3,4-Dibromo-2,5-dimethylaniline has been shown to induce genotoxicity and mutagenicity in bacterial and mammalian cells.
Effets Biochimiques Et Physiologiques
3,4-Dibromo-2,5-dimethylaniline has been shown to cause oxidative stress and inflammation in various cell types. It can induce the production of reactive oxygen species (ROS) and activate the nuclear factor-kappa B (NF-κB) pathway, leading to the upregulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3,4-Dibromo-2,5-dimethylaniline has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dibromo-2,5-dimethylaniline is a relatively stable compound that can be easily synthesized and purified. It has been extensively characterized for its chemical and physical properties, making it a useful reagent for various lab experiments. However, 3,4-Dibromo-2,5-dimethylaniline can be toxic and mutagenic, which requires caution when handling and using it in experiments. Its potential health hazards also limit its applications in certain fields of research.
Orientations Futures
3,4-Dibromo-2,5-dimethylaniline has potential applications in various fields of scientific research, including materials science, pharmacology, and toxicology. Future research can focus on the synthesis of new derivatives of 3,4-Dibromo-2,5-dimethylaniline with improved properties and applications. The genotoxicity and mutagenicity of 3,4-Dibromo-2,5-dimethylaniline can be further investigated to understand its mechanism of action and potential health hazards. The use of 3,4-Dibromo-2,5-dimethylaniline in the synthesis of metal-organic frameworks and supramolecular assemblies can be explored for the development of new materials with unique properties and functions. Overall, 3,4-Dibromo-2,5-dimethylaniline is a promising compound that can contribute to the advancement of various fields of scientific research.
Méthodes De Synthèse
3,4-Dibromo-2,5-dimethylaniline can be synthesized by the reaction of 2,5-dimethylaniline with bromine in the presence of a catalyst such as iron or copper. The reaction takes place at room temperature and produces 3,4-Dibromo-2,5-dimethylaniline as a yellow solid with a melting point of 165-167°C.
Propriétés
Numéro CAS |
15540-83-7 |
|---|---|
Nom du produit |
3,4-Dibromo-2,5-dimethylaniline |
Formule moléculaire |
C8H9Br2N |
Poids moléculaire |
278.97 g/mol |
Nom IUPAC |
3,4-dibromo-2,5-dimethylaniline |
InChI |
InChI=1S/C8H9Br2N/c1-4-3-6(11)5(2)8(10)7(4)9/h3H,11H2,1-2H3 |
Clé InChI |
RZVUDHQFSMSEGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Br)Br)C)N |
SMILES canonique |
CC1=CC(=C(C(=C1Br)Br)C)N |
Synonymes |
3,4-Dibromo-2,5-dimethylaniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



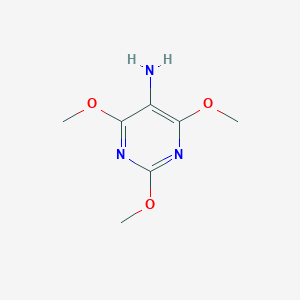
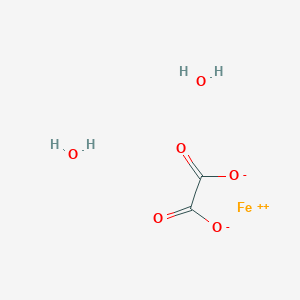
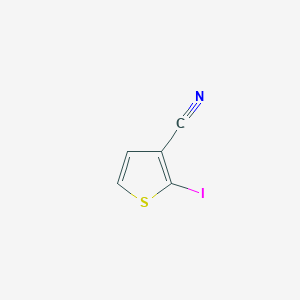
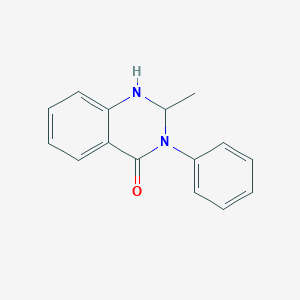
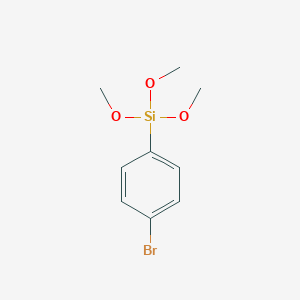
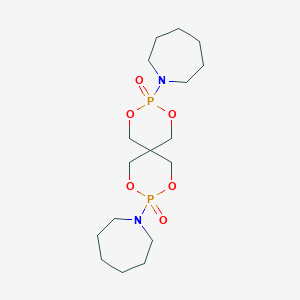
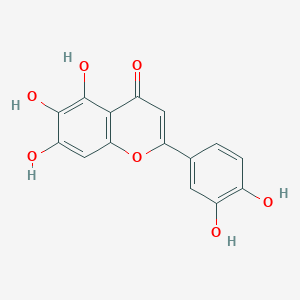
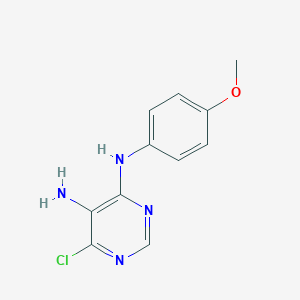
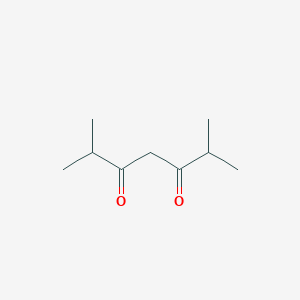
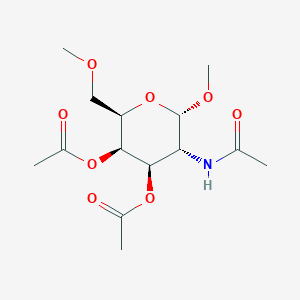
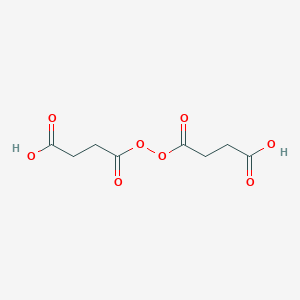
![Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-](/img/structure/B91123.png)
